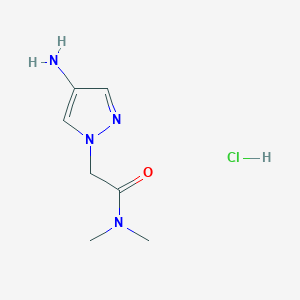

2-(4-Amino-pyrazol-1-yl)-N,N-dimethyl-acetamide hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity of Pyrazoles

Pyrazole derivatives, including compounds like 2-(4-Amino-pyrazol-1-yl)-N,N-dimethyl-acetamide hydrochloride, have been extensively studied for their synthesis methods and biological activities. These compounds are notable for their presence in a variety of biologically active molecules, offering a broad spectrum of pharmacological effects such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV activities. The synthesis of pyrazole heterocycles often involves condensation followed by cyclization, utilizing reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods enable the production of heterocyclic pyrazoles under varying conditions, including microwave irradiation, which can lead to potential yields and offer valuable strategies for designing more active biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Antimicrobial and Antifungal Applications

The search for novel antimicrobial and antifungal agents has led to the synthesis and biological evaluation of benzo-fused five-membered nitrogen-containing heterocycles against DNA gyrase subunit B, showcasing the potential of pyrazole derivatives as antimicrobial agents. Such research efforts are crucial in the context of increasing antimicrobial resistance, highlighting the need for novel drug candidates in combating microbial infections (PatilTejaswini & Amrutkar Sunil, 2021).

Neuroplasticity and Antidepressant Effects

Emerging evidence suggests that compounds affecting neuroplasticity may hold promise as fast-acting antidepressants. Research into the mechanisms of ketamine and classical psychedelics indicates that similar neuroplastic changes, including synaptogenesis and increased expression of synaptic proteins, could be facilitated by compounds targeting AMPA receptors. This mechanism provides a potential avenue for the development of novel antidepressants based on pyrazole derivatives and related compounds, offering hope for treating depression and other mood disorders with rapid-onset therapies (Aleksandrova & Phillips, 2021).

Neurodegenerative Disorders

Pyrazolines have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's diseases, thanks to their neuroprotective properties. The exploration of pyrazoline derivatives for their roles in inhibiting acetylcholine esterase (AChE) and monoamine oxidase (MAO) enzymes suggests potential therapeutic applications in managing neurodegenerative conditions. This research provides a foundation for developing new drugs that could ameliorate symptoms or perhaps slow the progression of these debilitating diseases (Ahsan et al., 2022).

Eigenschaften

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N,N-dimethylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c1-10(2)7(12)5-11-4-6(8)3-9-11;/h3-4H,5,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOJEHPNVGPFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1C=C(C=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

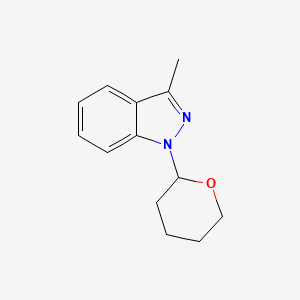

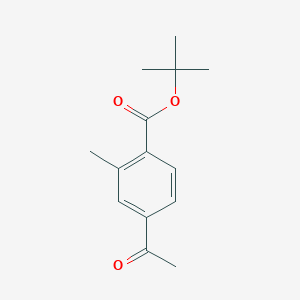

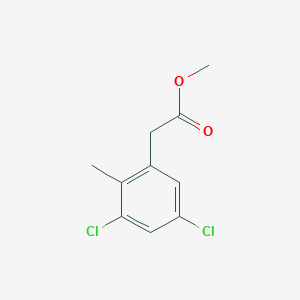

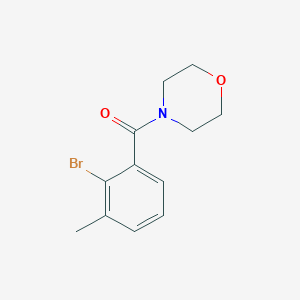

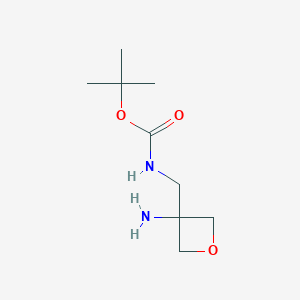

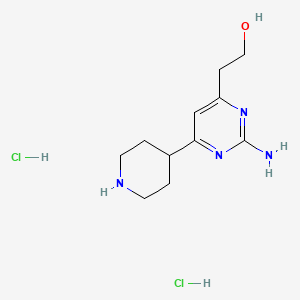

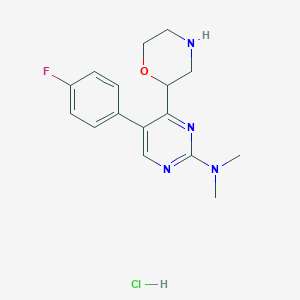

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)

![4-[3-(4,4,5,5-Tetramethyl-{1,3,2}dioxaborolan-2-yl)-phenyl]-thiomorpholine 1,1-dioxide](/img/structure/B1402369.png)

![Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1402372.png)

![Cyclopentanecarboxylic acid [1-(2-amino-ethyl)-1H-pyrazol-4-yl]-amide dihydrochloride](/img/structure/B1402375.png)

![3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1402379.png)

![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)